trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Chiral purity analysis Enantiomeric quality control Peptide foldamer synthesis

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 245115-25-7), systematically named (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid and abbreviated as (1R,2R)-Boc-Acpc, is a Boc-protected, enantiomerically pure trans-β-amino acid with a cyclopentane backbone constraint. It belongs to the class of conformationally constrained alicyclic β-amino acid building blocks whose rigid five-membered ring enforces a defined torsional angle between the amino and carboxyl groups.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 245115-25-7
Cat. No. B051308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
CAS245115-25-7
Synonyms(1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid;  (1R,2R)-Boc-Acpc;  (1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic Acid
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
InChIKeyBUEPEVBYNBQNED-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 245115-25-7): Procurement-Grade (1R,2R)-Boc-ACPC for Stereospecific Peptide Foldamer and Antiviral Intermediate Research


trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 245115-25-7), systematically named (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid and abbreviated as (1R,2R)-Boc-Acpc, is a Boc-protected, enantiomerically pure trans-β-amino acid with a cyclopentane backbone constraint . It belongs to the class of conformationally constrained alicyclic β-amino acid building blocks whose rigid five-membered ring enforces a defined torsional angle between the amino and carboxyl groups [1]. The compound is supplied as a white powder with ≥98% purity (NMR), a specific optical rotation of [α]D²⁵ = -40 ± 2° (c = 1, MeOH), and requires storage at 0–8 °C . Its primary value derives from the unique stereoelectronic properties conferred by the (1R,2R) configuration, which dictate the secondary structure adopted upon incorporation into oligopeptides—a distinction that cannot be replicated by its enantiomer, diastereomer, or ring-size analogs [1].

Why (1R,2R)-Boc-ACPC Cannot Be Replaced by Generic Boc-Amino Acid Analogs: Stereochemical Fidelity and Conformational Determinism in Procurement Decisions


Substituting (1R,2R)-Boc-Acpc with its (1S,2S) enantiomer, cis diastereomer, or alternative ring-size analogs (e.g., Boc-ACBC or Boc-ACHC) predictably alters—or destroys—the intended peptide secondary structure. The trans-(1R,2R) configuration is the stereochemical determinant of the 12-helix fold: homochiral oligomers of trans-ACPC crystallize as a regular 12-helix characterized by interwoven 12-membered ring hydrogen bonds [1], whereas homochiral cis-ACPC oligomers adopt a sheet-like structure [2]. Even within trans stereochemistry, switching to the (1S,2S) enantiomer inverts helical handedness, while expanding the ring to cyclohexane (ACHC) shifts the conformational preference from 12-helix to 14-helix [3]. A single peripheral stereogenic center difference between trans-ACPC and cis-ACPC has been shown to produce “strikingly different” conformational stability in coiled-coil model systems when evaluated by CD, AUC, and 2D NMR [4]. Consequently, procurement of the precise (1R,2R) isomer is a non-negotiable requirement for projects that depend on predictable 12-helical folding.

Quantitative Differentiation Evidence for (1R,2R)-Boc-ACPC (CAS 245115-25-7): Head-to-Head Data Against Closest Structural Analogs


Enantiomeric Identity Verification: Opposite Optical Rotation and Sign Relative to (1S,2S)-Boc-ACPC Enables Absolute Configuration Quality Control

The (1R,2R) enantiomer exhibits a specific optical rotation of [α]D²⁵ = -40 ± 2° (c = 1, MeOH), whereas the (1S,2S) enantiomer (CAS 143679-80-5) shows [α]D²⁵ = +38 to +48° (c = 1, MeOH)—a sign inversion and distinct magnitude that permits unambiguous identity verification and enantiomeric purity assessment by polarimetry . This difference is critical for procurement: receipt of material with a positive or near-zero rotation immediately signals enantiomeric contamination or mislabeling .

Chiral purity analysis Enantiomeric quality control Peptide foldamer synthesis

Conformational Outcome Divergence: Trans-(1R,2R)-ACPC Oligomers Form a Discretely Different Secondary Structure (12-Helix) Compared to Cis-ACPC Oligomers (Sheet/Polar Strand) Under Identical Conditions

Homochiral oligomers of (1R,2R)-trans-ACPC, from dimer through octamer, adopt a regular 12-helix characterized by a series of 12-membered hydrogen-bonded rings, as demonstrated by X-ray crystallography of the hexamer and octamer and CD spectroscopy in methanol [1]. In contrast, homochiral oligomers of cis-ACPC adopt a sheet-like secondary structure, and alternating heterochiral cis-ACPC sequences form an H10/12 helix rather than a pure 12-helix [2]. The CD signature of trans-ACPC oligomers in methanol shows a strongly length-dependent cooperative transition to the 12-helix, which is absent in cis-ACPC oligomers [1].

Peptide foldamer design 12-helix stabilization Conformational constraint

Crystallization-Driven Enantiomeric Purification: Boc-Protected Trans-ACPC Achieves 99% ee and 98% de via Crystallization, Enabling Procurement of Diastereomerically and Enantiomerically Pure Material

In the synthesis of 4,4-disubstituted trans-ACPC derivatives, crystallization of the Boc-protected amino acid intermediate directly yielded the target product with 98% diastereomeric excess (de) and 99% enantiomeric excess (ee) [1]. This contrasts with cis-ACPC derivatives, where crystallization-based purification is less effective due to different crystal packing, often necessitating chiral preparative HPLC for comparable purity levels [2]. The ability to achieve near-homochiral material through simple crystallization rather than costly chromatographic separation directly impacts procurement economics at scale.

Enantioselective synthesis Chiral purification Diastereomeric purity

Patented Application as Hepatitis C Virus Inhibitor Intermediate: (1R,2R)-Boc-ACPC Is Specifically Cited in Bristol-Myers Squibb HCV Inhibitor Patents, Not the Cis or Opposite Enantiomer

(1R,2R)-Boc-aminocyclopentane carboxylic acid (CAS 245115-25-7) is explicitly employed as a key intermediate for preparing biphenyl and biheteroaryl derivatives end-capped with amino acid or peptide moieties, claimed as hepatitis C virus (HCV) inhibitors in PCT International Applications and granted US patents assigned to Bristol-Myers Squibb (Bachand, C. et al.) [1]. The patent literature specifies the (1R,2R) stereochemistry; the (1S,2S) enantiomer and cis diastereomers are not cited in the same claims, indicating that antiviral pharmacophore geometry is stereospecific to the (1R,2R) configuration [1].

HCV inhibitor synthesis Antiviral intermediate Patent-defined building block

Proteolytic Stability Enhancement in β-Peptide Contexts: Trans-ACPC Incorporation Confers Superior Resistance to Enzymatic Degradation Versus α-Ala and β-Ala Counterparts

Peptides incorporating (1S,2S)- or (1R,2R)-trans-ACPC residues at every third position exhibit helical conformations and superior proteolytic stability compared with sequences containing α-Ala or β-Ala at the corresponding positions, as demonstrated in ribosomal peptide library screens for SARS-CoV-2 main protease inhibitors [1]. While this is a class-level property shared by both trans-ACPC enantiomers, it distinguishes trans-ACPC-containing peptides from conventional α-peptide and flexible β-peptide analogs. The constrained cyclopentane ring of trans-ACPC restricts backbone conformational freedom, reducing susceptibility to protease-catalyzed hydrolysis [2].

Proteolytic stability Peptide half-life β-Peptide pharmacology

Distinct Solid-State Properties: Trans-Boc-ACPC Exhibits Different Crystallinity and Thermal Behavior from Cis-Boc-ACPC (mp 76–83 °C vs. No Sharp Melting Point), Impacting Handling and Formulation

The cis diastereomer (Boc-cis-aminocyclopentane carboxylic acid, CAS 192385-99-2) exhibits a melting point of 76–83 °C (white powder), as reported in vendor specifications . In contrast, (1R,2R)-Boc-ACPC (CAS 245115-25-7) does not have a consistently reported sharp melting point across vendor datasheets, with some sources indicating decomposition rather than a defined melt [1]. This difference in solid-state behavior reflects distinct crystal packing arrangements arising from the trans vs. cis relative orientation of the Boc-amino and carboxyl groups on the cyclopentane ring. The trans isomer is consistently described as a white powder requiring refrigerated storage (0–8 °C) .

Solid-state characterization Crystallinity Formulation development

Procurement-Relevant Application Scenarios for (1R,2R)-Boc-ACPC (CAS 245115-25-7) Based on Verified Differentiation Evidence


Stereospecific Synthesis of 12-Helical β-Peptide Foldamers for Structure-Based Drug Design

Research groups constructing β-peptide foldamers that require a predictable right-handed 12-helix must procure the (1R,2R)-Boc-ACPC enantiomer (CAS 245115-25-7). The 12-helix architecture, confirmed by both X-ray crystallography of hexamer and octamer oligomers and cooperative CD signatures in methanol [1], is exclusively produced by homochiral trans-(1R,2R) oligomers. Use of (1S,2S)-Boc-ACPC inverts helical handedness, while cis-ACPC yields a sheet-like or H10/12 helix structure that cannot substitute for the 12-helix in structure–activity relationships [2]. Procurement should specify the (1R,2R) configuration and verify identity by the -40 ± 2° optical rotation specification.

HCV NS5A Inhibitor Lead Optimization Using the BMS Pharmacophore Scaffold

Medicinal chemistry programs developing HCV NS5A inhibitors based on the biphenyl/biheteroaryl end-capped scaffold disclosed in Bristol-Myers Squibb patents (Bachand, C. et al.) require (1R,2R)-Boc-ACPC as the specific cyclopentane-constrained amino acid capping element [1]. The (1R,2R) stereochemistry is embedded in the patent claims; substitution with the (1S,2S) enantiomer or cis diastereomer generates a different spatial orientation of the terminal carboxyl and Boc-amino vectors, which is expected to alter NS5A binding. For freedom-to-operate and reproducibility reasons, only CAS 245115-25-7 matches the patented intermediate.

Large-Scale Solid-Phase Peptide Synthesis Requiring Crystallization-Purified, High-enantiopurity Building Blocks

For solid-phase peptide synthesis (SPPS) campaigns at gram-to-kilogram scale, the ability to obtain (1R,2R)-Boc-ACPC with ≥98% de and ≥99% ee via crystallization—without chiral preparative HPLC—directly reduces cost of goods [1]. The Boc protecting group is orthogonal to Fmoc SPPS strategies after in situ neutralization, and the crystalline nature of the Boc-protected trans isomer facilitates simple purification workflows [2]. Procurement specifications should require a certificate of analysis demonstrating ≥98% purity by NMR or HPLC, optical rotation of -40 ± 2°, and residual solvent/moisture data.

Proteolysis-Resistant Peptide Therapeutics Incorporating Constrained β-Amino Acid Residues

Peptide therapeutic candidates requiring resistance to serum and gastrointestinal proteases benefit from incorporation of trans-ACPC residues, which confer superior proteolytic stability relative to α-Ala and β-Ala controls [1]. The (1R,2R) enantiomer provides the correct stereochemistry for right-handed 12-helical peptides that combine proteolytic resistance with cell membrane permeability, as demonstrated in ribosomal peptide display screens against intracellular targets [2]. This application scenario demands the enantiomerically pure (1R,2R) isomer, as the conformational stability of the folded state—and thus protease resistance—is stereospecific.

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